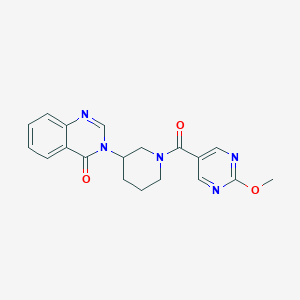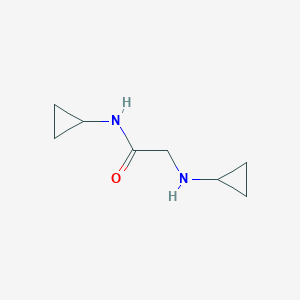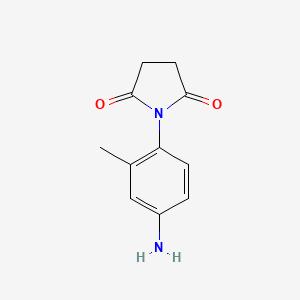
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is an organic compound with a molecular weight of 204.23 . It’s a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used in various organic syntheses .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A new diazo derivative of a pyrrolidine-2,5-dione has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-amino-2-methylphenyl group .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione”, are known for their versatility in chemical reactions . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been a focus in the synthesis of various derivatives due to its structural relevance. For instance, it has been involved in the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its adaptability in creating compounds with excellent yields and purities (Cal et al., 2012). Furthermore, this compound is crucial in the synthesis of dipeptide analogues, which adopt a linear, extended conformation, indicating its potential in peptide and protein synthesis (Hosseini et al., 2006).
Computational and Vibrational Analysis
Remarkably, 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been at the center of computational studies. For example, a computational perspective on the equilibrium geometry, vibrational spectra, and electronic structure of its derivatives revealed its effectiveness in antioxidant activity. Such studies, involving FT-IR, FT-Raman spectra, and NBO analysis, provide profound insights into the bonding and hybridization nature of this compound (Boobalan et al., 2014).
Multicomponent Synthesis
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is also instrumental in multicomponent synthesis. The compound has been used in a multicomponent synthesis approach leading to 3,4-disubstituted N-aminopyrrolidine-2,5-diones, yielding products diastereoselectively under mild conditions. Such syntheses further demonstrate the compound's versatility in creating complex molecular structures (Adib et al., 2011).
Inhibitory and Bioactive Properties
Additionally, derivatives of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione, such as 1H-pyrrole-2,5-dione derivatives, have shown significant inhibitory action against the corrosion of carbon steel. This finding hints at its potential in industrial applications, particularly in corrosion inhibition. The adsorption mechanism insights and thermodynamic data gleaned from these studies are invaluable (Zarrouk et al., 2015).
Propiedades
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJIDSGEYCYJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

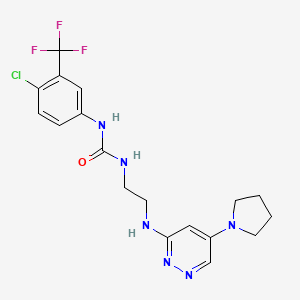
![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)
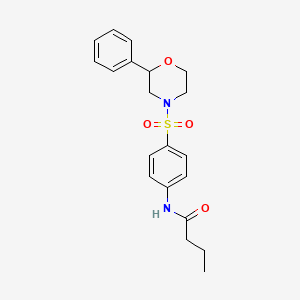
![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)
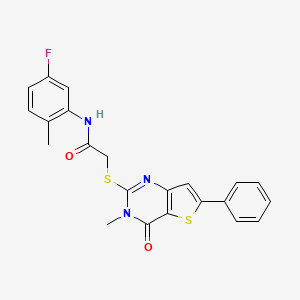
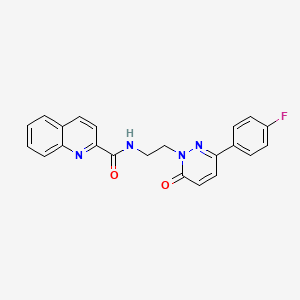
![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)
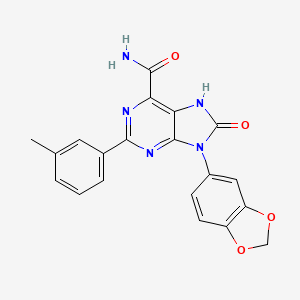
![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)
